![molecular formula C11H12ClF3N2O2 B3047121 Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate CAS No. 1354448-69-3](/img/structure/B3047121.png)

Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate

Descripción general

Descripción

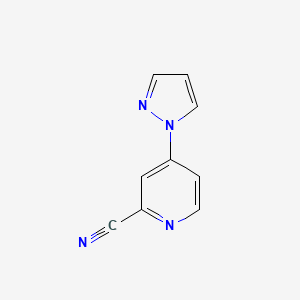

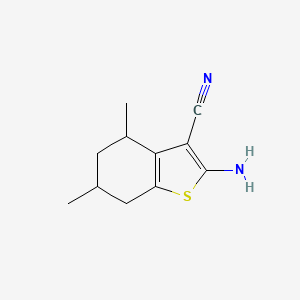

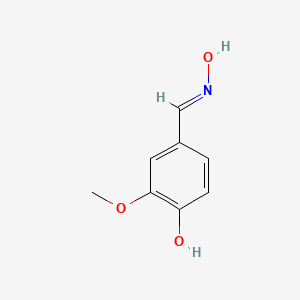

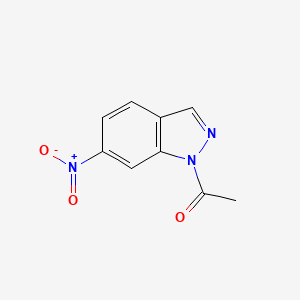

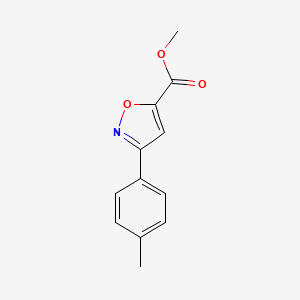

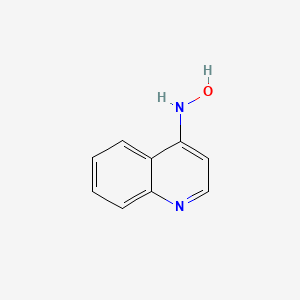

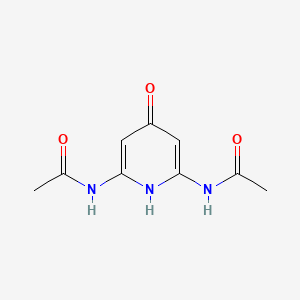

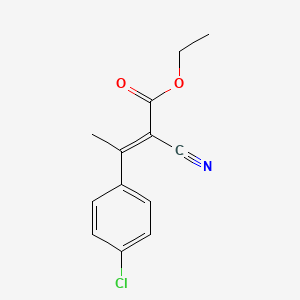

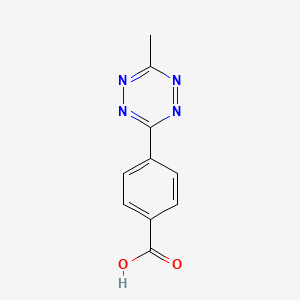

“Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring in this compound is substituted with a trifluoromethyl group (-CF3) and a chlorine atom . This compound also contains an amino group (-NH2) and a methyl ester group (-COOCH3) .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . TFMP derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The synthesis of these compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . These distinctive physical-chemical properties observed in this class of compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to involve the exchange of atoms or groups on the pyridine ring or the addition or removal of groups from the amino or ester functionalities . The exact reactions would depend on the specific conditions and reagents used .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación

Chemical Properties and Synthesis

Research into chemical compounds similar to Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate often focuses on their synthesis, chemical properties, and potential for forming complex compounds. For instance, studies on the chemistry of compounds containing pyridine and benzimidazole derivatives have outlined preparation procedures, properties, and the formation of complex compounds with significant biological and electrochemical activity Boča, Jameson, & Linert, 2011. Such research identifies potential areas for further investigation, including the synthesis of unknown analogues.

Analytical Techniques

Analytical techniques play a crucial role in understanding the pharmacological and toxicological profiles of chemical compounds. A review on the analysis of heterocyclic aromatic amines, for example, emphasizes the importance of liquid chromatography coupled with mass spectrometry for sensitive, qualitative, and quantitative analysis Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010. These methods are crucial for studying the biological effects and exposures of chemicals, suggesting a framework for examining compounds like this compound.

Pharmacological Applications

Chemical compounds with complex structures are often studied for their pharmacological applications. For example, the synthesis and development of the antiplatelet and antithrombotic drug (S)-clopidogrel have been extensively reviewed, highlighting synthetic methodologies and their implications for further developments in pharmaceuticals Saeed, Shahzad, Faisal, Larik, El‐Seedi, & Channar, 2017. This suggests a pathway for researching and developing pharmaceutical applications for similar compounds.

Environmental Impact and Toxicity

The environmental persistence and potential toxicity of chemical compounds are critical areas of research. Studies on the occurrence and toxicity of antimicrobial agents, such as triclosan, shed light on the environmental abundance, degradation pathways, and the formation of potentially more toxic and persistent compounds Bedoux, Roig, Thomas, Dupont, & Bot, 2012. This area of research is relevant for assessing the environmental impact and safety of chemical compounds, including this compound.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with various targets, depending on their specific structures and the presence of additional functional groups .

Mode of Action

It’s known that trifluoromethylpyridines, which share a similar structure, exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, depending on their specific structures and the presence of additional functional groups .

Pharmacokinetics

The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridines, which share a similar structure, are thought to influence their pharmacokinetic properties .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities, depending on their specific structures and the presence of additional functional groups .

Safety and Hazards

Direcciones Futuras

The future directions for the use of this compound could include its application in the development of new agrochemical and pharmaceutical compounds. Given the unique properties of trifluoromethylpyridine derivatives, it is expected that many novel applications of these compounds will be discovered in the future .

Análisis Bioquímico

Biochemical Properties

It’s hypothesized that this compound could interact with enzymes, proteins, and other biomolecules, potentially influencing their function and the overall biochemical reactions they are involved in .

Cellular Effects

It’s speculated that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methylpropanoate is not well-defined . It’s possible that it could bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .

Temporal Effects in Laboratory Settings

Studies could focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been thoroughly investigated . Future studies could explore any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It’s possible that this compound could interact with enzymes or cofactors, and influence metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-characterized . It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-defined . It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

methyl 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClF3N2O2/c1-10(2,9(18)19-3)17-8-7(12)4-6(5-16-8)11(13,14)15/h4-5H,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZSVVHLAGPWSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)NC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354448-69-3 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354448-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Cyclopropyl-1-methylpyrazol-3-yl)methyl]methylamine](/img/structure/B3047054.png)

![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B3047057.png)